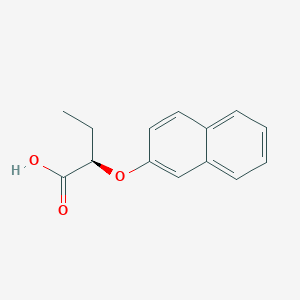
Butanoic acid, 2-(2-naphthalenyloxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Naphthalen-2-yloxy)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings This compound is characterized by the presence of a butanoic acid moiety attached to a naphthalene ring via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yloxy)butanoic acid typically involves the reaction of 2-naphthol with ®-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromobutanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of ®-2-(Naphthalen-2-yloxy)butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Naphthalen-2-yloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Applications De Recherche Scientifique
®-2-(Naphthalen-2-yloxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ®-2-(Naphthalen-2-yloxy)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yloxy)butanoic acid
- 2-(4-Methoxyphenoxy)butanoic acid
- 2-(4-Chlorophenoxy)butanoic acid
Uniqueness
®-2-(Naphthalen-2-yloxy)butanoic acid is unique due to its specific stereochemistry and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7668-55-5 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-yloxybutanoic acid |
InChI |
InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m1/s1 |
Clé InChI |
QRVVQLDMZUSLKF-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)



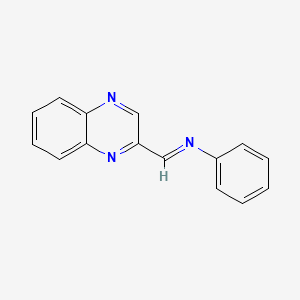

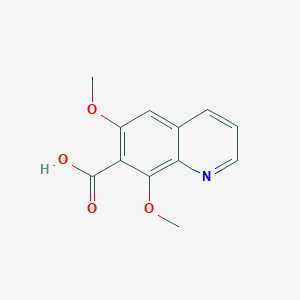
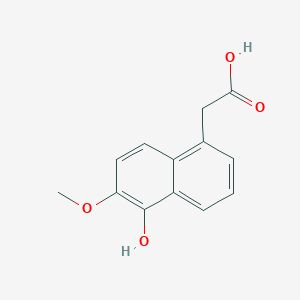
![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)

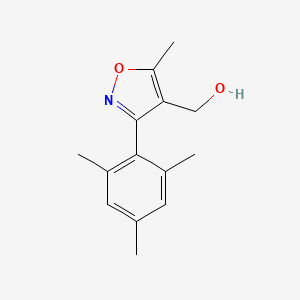
![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)

